

Application Note: Solid-Phase Extraction of Natamycin from Complex Biological Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Natamycin*

Cat. No.: *B10753224*

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Introduction

Natamycin (pimaricin) is a polyene macrolide antibiotic used as a natural antifungal agent in the food industry and for topical therapeutic applications.^[1] Accurate quantification of **natamycin** in complex biological matrices such as plasma, serum, and food products is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assessment. Solid-phase extraction (SPE) is a highly effective technique for the selective isolation and preconcentration of **natamycin** from these complex samples, enabling more sensitive and reliable analysis by downstream methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[1][2]} This application note provides a detailed protocol for the solid-phase extraction of **natamycin** from plasma and discusses its application to other biological samples.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the solid phase while the impurities are washed away. The purified analyte is then eluted with a suitable solvent. For **natamycin**, a hydrophilic-lipophilic balanced (HLB) sorbent is effective for its extraction from aqueous matrices.^[1]

Experimental

Materials and Reagents

- **Natamycin** reference standard
- Amphotericin B (Internal Standard, IS)
- Methanol (HPLC grade)[[1](#)]
- Acetonitrile (HPLC grade)
- Ultrapure water
- Ammonium acetate
- Ammonia solution, 0.1%
- Oasis HLB 3 cc, 60 mg SPE cartridges
- Blank human plasma

Instrumentation

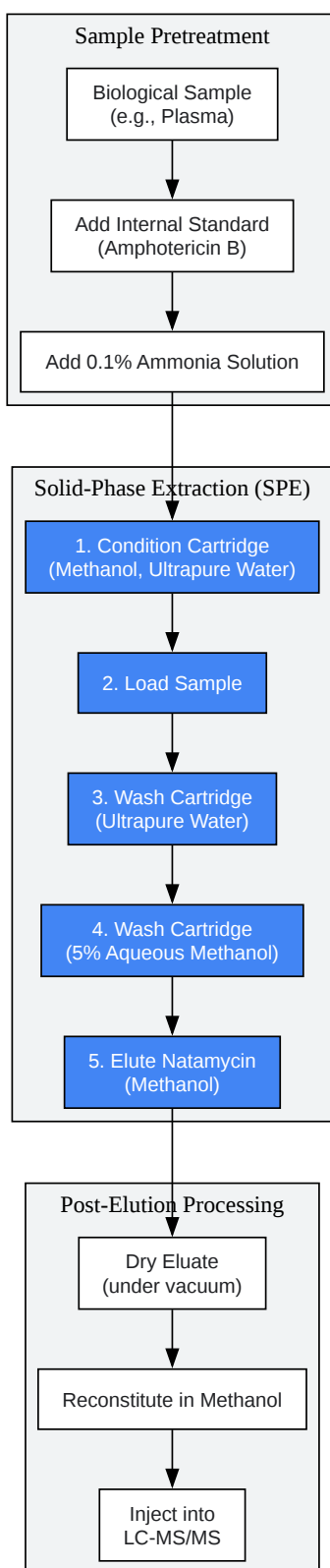
- Analytical balance
- pH meter
- Centrifuge
- SPE manifold
- Nitrogen evaporator
- HPLC or LC-MS/MS system

Sample Preparation

For plasma samples, a 20 μL aliquot of the internal standard working solution is added to the plasma sample. Subsequently, 750 μL of 0.1% ammonia solution is added. For food samples like cheese, an initial extraction with a methanol/water solution (e.g., 2:1 v/v) is performed, followed by centrifugation to remove precipitated proteins and fats.

Solid-Phase Extraction Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of **natamycin** from biological samples.



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Caption: Workflow for **natamycin** extraction.

Results and Discussion

The described SPE protocol, when coupled with LC-MS/MS analysis, provides excellent recovery and sensitivity for the determination of **natamycin** in complex biological matrices. The use of an internal standard, such as amphotericin B, helps to correct for any variability during the extraction process and instrumental analysis.

Quantitative Performance Data

The following table summarizes the quantitative performance of the SPE-LC-MS/MS method for **natamycin** in human plasma.

Parameter	Concentration	Value
Recovery	12.5 ng/mL	72.37%
400 ng/mL	84.10%	
Linearity (r^2)	6.25–400.0 ng/mL	>0.9981
Limit of Detection (LOD)	-	3.12 ng/mL
Limit of Quantification (LOQ)	-	6.25 ng/mL

The high recovery rates and low limits of detection and quantification demonstrate the effectiveness of this method for trace analysis of **natamycin**. The method has been validated according to FDA guidelines, ensuring its accuracy and precision. For cheese samples, recovery rates between 87% and 98% have been reported with a determinability of 0.05 mg/kg using SPE.

Detailed Protocol: SPE of Natamycin from Plasma

This protocol is based on a validated method for the determination of **natamycin** in rabbit and human plasma.

1. Preparation of Standard and Quality Control (QC) Samples

1.1. Prepare a 1 mg/mL stock solution of **natamycin** in methanol and a 1 mg/mL stock solution of amphotericin B (IS) in DMSO. 1.2. Prepare working standards of **natamycin** and IS by

further dilution in methanol. 1.3. Spike appropriate volumes of the **natamycin** working standard into 200 μ L of blank human plasma to create calibration standards (e.g., 6.25–400 ng/mL) and QC samples (e.g., 7.5, 12.5, 125, and 375 ng/mL). 1.4. Add 20 μ L of a 20 μ g/mL IS working solution to all calibration and QC samples.

2. Sample Pretreatment

2.1. To 200 μ L of plasma sample (or standard/QC), add 20 μ L of the IS working solution. 2.2. Add 750 μ L of 0.1% ammonia solution to the sample mixture. 2.3. Vortex the sample for 30 seconds.

3. Solid-Phase Extraction

3.1. Conditioning: Condition an Oasis HLB 3 cc, 60 mg SPE cartridge by sequentially passing 2.0 mL of methanol followed by 1.0 mL of ultrapure water. Do not allow the cartridge to dry out. 3.2. Loading: Load the pretreated plasma sample mixture onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate. 3.3. Washing: 3.3.1. Wash the cartridge with 1.0 mL of ultrapure water. 3.3.2. Wash the cartridge with 1.0 mL of 5% aqueous methanol. 3.4. Drying: Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvents. 3.5. Elution: Elute the **natamycin** and IS from the cartridge with 2.0 mL of methanol into a clean collection tube.

4. Post-Elution Processing

4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator. 4.2. Reconstitute the dried residue in 200 μ L of methanol. 4.3. Vortex the reconstituted sample for 30 seconds. 4.4. Transfer the sample to an autosampler vial for analysis.

5. LC-MS/MS Analysis

5.1. Inject 20 μ L of the reconstituted sample into the LC-MS/MS system. 5.2. Chromatographic Conditions (Example):

- Column: Phenomenex, Luna 3 μ m Cyano column (100 mm \times 2 mm)
 - Mobile Phase: Ammonium acetate buffer (3.5 mM, pH 4):methanol (10:90, v/v)
 - Flow Rate: 0.3 mL/min
- 5.3. Mass Spectrometry Conditions (Example):

- Ionization Mode: Negative Ion Electrospray (ESI-)
- MRM Transitions:
- **Natamycin**: 664.5 → 137.2 m/z
- Amphotericin B (IS): 923.5 → 183.4 m/z

Conclusion

This application note provides a robust and reliable method for the solid-phase extraction of **natamycin** from complex biological samples, particularly plasma. The protocol is straightforward and yields high recovery and low limits of detection, making it suitable for a wide range of research, clinical, and quality control applications. The principles of this method can be adapted for the analysis of **natamycin** in other biological matrices with appropriate optimization of the sample pretreatment and SPE steps.

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References

- 1. LC–MS/MS assay for the determination of natamycin in rabbit and human plasma: Application to a pharmacokinetics and protein binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of natamycin residues in ripening cheeses by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Solid-Phase Extraction of Natamycin from Complex Biological Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10753224#solid-phase-extraction-of-natamycin-from-complex-biological-samples]

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